4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
Overview
Description
4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group attached to an ethyl chain, which is further connected to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Ethyl Chain: The protected amino compound is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl chain.
Attachment to Benzoic Acid: The resulting intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation to yield the free amine.
Substitution: The benzyloxycarbonyl-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of free amine compounds.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid involves the cleavage of the benzyloxycarbonyl group to release the free amine. This process is typically catalyzed by enzymes or chemical reagents. The free amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (R-isomer): The enantiomer of the compound with similar properties but different stereochemistry.
This compound (S-isomer): Another enantiomer with distinct stereochemistry.
4-(1-(((Methoxy)carbonyl)amino)ethyl)benzoic acid: A similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
This compound is unique due to its specific benzyloxycarbonyl protection, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and a potential prodrug in medicinal chemistry.
Properties
IUPAC Name |
4-[1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNWUGYLBANCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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